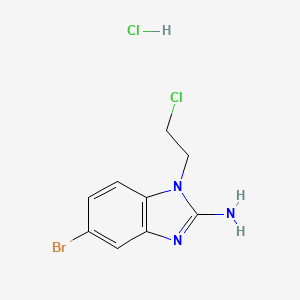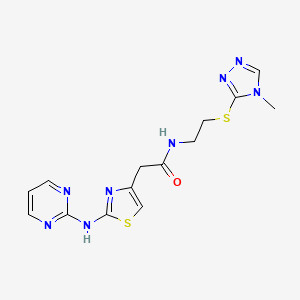
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research as a selective agonist for the A1 adenosine receptor. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and has been implicated in a variety of physiological processes, including sleep regulation, cardiovascular function, and pain perception.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide acts as a selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the A1 adenosine receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of potassium channels. These effects lead to a decrease in intracellular cAMP levels and hyperpolarization of the cell membrane, which ultimately leads to the physiological effects observed with this compound.
Biochemical and physiological effects:
This compound has been shown to have a variety of effects on physiological processes, including reducing heart rate and blood pressure, decreasing pain perception, and improving cognitive function. This compound has also been used in the study of sleep regulation, where it has been shown to increase slow-wave sleep and improve sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for more specific targeting of this receptor in studies. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of pain and sleep disorders. Another direction is the development of more stable analogs of this compound that could be used in longer-term experiments. Finally, there is a need for further research into the underlying mechanisms of this compound's effects on physiological processes, which could lead to a better understanding of the A1 adenosine receptor and its role in these processes.
Synthesemethoden
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 5-methyl-2-nitrophenol with ethyl bromoacetate to form 2-(5-methyl-2-nitrophenoxy)ethyl acetate. This intermediate is then reacted with cyclopropylamine and sodium cyanide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide has been widely used in scientific research as a selective agonist for the A1 adenosine receptor. It has been shown to have a variety of effects on physiological processes, including reducing heart rate and blood pressure, decreasing pain perception, and improving cognitive function. This compound has also been used in the study of sleep regulation, where it has been shown to increase slow-wave sleep and improve sleep quality.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-3-6-12(18(20)21)13(7-10)22-8-14(19)17-15(2,9-16)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMZITLEUHHPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2830851.png)


![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)









![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)
